Org 25935

GlyT1 inhibition IC50 comparison in vitro pharmacology

GlyT1 inhibitors are not functionally interchangeable due to potency, selectivity, and occupancy-efficacy variations. Org 25935 (SCH 900435) resolves this with validated target engagement data: • Selective GlyT1 inhibitor (IC50 100 nM); negligible GlyT2 activity • Human PD-validated: attenuates ketamine-induced psychotic symptoms (effect size 0.71-0.98 SD vs placebo) • Inverted U-shaped dose-response in primate cognition (0.1-1 mg/kg p.o.); efficacy lost at >80% GlyT1 occupancy • Defined clinical safety profile from multiple Phase 2 trials Supplied with CoA. Standard B2B global shipping.

Molecular Formula C21H26ClNO3
Molecular Weight 375.9 g/mol
CAS No. 949588-40-3
Cat. No. B1677470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 25935
CAS949588-40-3
Synonymscis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid hydrochloride
N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid
Org 25935
Org-25935
Org25935
SCH 900435
Molecular FormulaC21H26ClNO3
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl
InChIInChI=1S/C21H25NO3.ClH/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15;/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24);1H/t17-,21+;/m1./s1
InChIKeySDTLOODMXMDJFX-JKSHRDEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Org 25935: Selective GlyT1 Inhibitor


Org 25935 (SCH 900435) is a synthetic, small-molecule inhibitor of the glycine transporter 1 (GlyT1) developed by Organon International [1]. It demonstrates an IC50 of 100 nM for GlyT1 inhibition with negligible action on GlyT2 . The compound increases synaptic glycine levels, thereby enhancing NMDA receptor-mediated glutamatergic transmission [2]. Org 25935 is primarily utilized in preclinical and clinical neuroscience research investigating alcohol use disorders, schizophrenia, and other conditions associated with glutamatergic dysfunction [3].

GlyT1 pathway inhibition study fit with moderate target-engagement profile
Supports NMDA receptor hypofunction model research and alcohol-use behavior studies
Occupancy-efficacy relationship research in primate cognition models

Org 25935: Generic Substitution Risks


GlyT1 inhibitors are not functionally interchangeable due to significant variations in potency, selectivity, pharmacokinetics, and species-specific pharmacology. Org 25935 exhibits a distinct potency profile (IC50 100 nM) and, critically, a non-monotonic dose-response relationship in primate cognition models, where efficacy is lost at higher GlyT1 occupancy levels [1]. This property, which may translate to clinical outcomes, is not shared by all GlyT1 inhibitors. Furthermore, human trials reveal a specific adverse event profile and a lack of efficacy in certain indications (e.g., alcohol relapse prevention, negative symptoms of schizophrenia), which would not be predicted by in vitro potency alone [2]. Substituting a compound with different potency or occupancy-efficacy characteristics could lead to divergent or null experimental results.

Potency profile mismatch
GlyT1 inhibitors differ in in vitro potency; a higher- or lower-potency analog may shift target-engagement context and model-response interpretation.
Occupancy-efficacy relationship may not transfer
Non-monotonic dose-response and efficacy loss at higher GlyT1 occupancy are compound-specific features that a substitute may not replicate in primate cognition models.
Indication-specific endpoint context
Reported endpoint outcomes in alcohol-relapse and negative-symptom trials are compound-specific; a different GlyT1 inhibitor may yield divergent results.

Org 25935: Comparative Evidence


GlyT1 Inhibitory Potency

Org 25935 inhibits GlyT1 with an IC50 of 100 nM . In contrast, the related GlyT1 inhibitor bitopertin (RG1678) demonstrates greater in vitro potency with an EC50 of 30 nM for glycine uptake inhibition . Another comparator, PF-03463275, exhibits a Ki of 11.6 nM . This indicates that Org 25935 is a moderately potent GlyT1 inhibitor relative to other tool compounds in the same class.

GlyT1 Inhibitory Potency
Cross-study comparable
IC50 = 100 nM
~3.3-fold less potent than bitopertin (EC50 30 nM); ~8.6-fold less potent than PF-03463275 (Ki 11.6 nM)
Moderate target-engagement assay context
In vitro cell-based assays; conditions vary between studies.
GlyT1 inhibition IC50 comparison in vitro pharmacology

Ethanol Intake Reduction

In male Wistar rats with a high ethanol preference (>60%), systemic administration of Org 25935 (dose not specified in abstract) significantly decreased both ethanol intake and preference compared to vehicle control, without affecting water intake. The effect was dose-dependent, developed gradually, and was sustained for up to 40 days, including after an alcohol deprivation period [1].

Ethanol Intake Reduction
Head-to-head
Significant decrease in ethanol intake and preference vs. vehicle; sustained up to 40 days
Supports alcohol-consumption model-response context
Male Wistar rats; dose-dependent effect, quantitative values not specified in source.
alcohol use disorder ethanol consumption in vivo rat model

GlyT1 Occupancy-Efficacy Relationship

In scopolamine-impaired rhesus monkeys performing an object retrieval detour (ORD) task, ORG25935 significantly attenuated scopolamine-induced cognitive deficits at oral doses of 0.1, 0.3, and 1 mg/kg. However, the effect was lost at a higher dose of 3 mg/kg [1]. The predicted GlyT1 occupancy at the effective doses ranged from 16% to 80%, suggesting an inverted U-shaped dose-response curve. In contrast, the comparator RG1678 (bitopertin) showed efficacy at 0.3 and 1.0 mg/kg (occupancies of ~10% and 30%) but lost efficacy at 1.8 mg/kg [1].

GlyT1 Occupancy-Efficacy
Head-to-head
Effective at 0.1–1 mg/kg p.o. (occupancy 16–80%); efficacy lost at 3 mg/kg. Bitopertin effective at 0.3–1.0 mg/kg, lost at 1.8 mg/kg.
Supports occupancy-efficacy model-response context in primates
Scopolamine-impaired rhesus monkey ORD task; PET occupancy analysis.
GlyT1 occupancy cognitive performance rhesus monkey model

Ketamine-Induced Psychosis Attenuation

In a randomized, double-blind, placebo-controlled crossover study in 12 healthy male subjects, pretreatment with a single oral dose of Org 25935 significantly reduced ketamine-induced increases in psychosis measures compared to placebo. The magnitude of the effect was 0.71 standard deviation (SD) units for Total Positive and Negative Syndrome Scale (PANSS) scores and 0.98 SD units for Clinician-Administered Dissociative Symptoms Scale (CADSS) clinician-rated scores [1].

Ketamine-Induced Psychosis Attenuation
Head-to-head
Reduction vs. placebo: Total PANSS 0.71 SD units; CADSS 0.98 SD units
Reported endpoint-response context in human ketamine-challenge model
Healthy male volunteers, crossover design.
ketamine challenge schizophrenia model PANSS

Org 25935: Research Applications


GlyT1 Occupancy-Efficacy in Primate Models

Researchers studying the role of glycine transporters in cognitive function can utilize Org 25935 in non-human primate models. The compound's characterized, inverted U-shaped dose-response curve for improving scopolamine-induced cognitive deficits, with efficacy lost at higher doses (>80% GlyT1 occupancy), makes it a valuable tool for investigating optimal target engagement for cognitive enhancement [1]. Its efficacy range (0.1-1 mg/kg p.o.) is distinct from that of other GlyT1 inhibitors like bitopertin [1].

Ketamine Challenge Studies

Org 25935 is a well-documented tool for human proof-of-pharmacology studies investigating the NMDA receptor hypofunction hypothesis of schizophrenia. It has been shown to attenuate ketamine-induced psychotic symptoms and perceptual alterations with quantifiable effect sizes (0.71-0.98 SD units vs. placebo) [2]. This makes it suitable for studies requiring a GlyT1 inhibitor with demonstrated central pharmacodynamic activity in a validated human model.

Alcohol Consumption and Relapse Behavior

The compound is appropriate for preclinical studies of alcohol use disorder in rodent models. It has demonstrated a significant, dose-dependent, and sustained reduction in ethanol intake and preference in high-preferring rats without affecting water consumption [3]. This specific behavioral profile, validated against a vehicle control, supports its use in studies exploring the glycine system's role in alcohol-related behaviors.

Human Safety and Tolerability Profile

For researchers designing clinical trials or human studies, Org 25935 has a defined safety and tolerability profile from multiple Phase 2 trials. These trials have established common adverse events (e.g., fatigue, dizziness, transient visual events) and dose ranges (up to 16 mg BID) without meaningful extrapyramidal symptoms [4][5]. This pre-existing human data can inform study design and risk assessment.

Application
Selection Property
Validation Focus
Primate cognition model studies
Occupancy-efficacy relationship profile
Inverted U-shaped dose-response and target-engagement range review
Ketamine challenge research
Central pharmacodynamic activity in human NMDA model
Endpoint-response magnitude and PANSS/CADSS effect-size review
Alcohol-consumption behavior studies
Sustained ethanol-intake reduction in rodent model
Dose-dependent consumption endpoint and vehicle-controlled response review
Human tolerability assessment for study design
Defined tolerability endpoint profile from Phase 2 trials
Adverse-event and dose-range context review for risk assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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